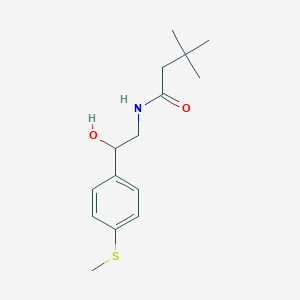

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,3-dimethylbutanamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-15(2,3)9-14(18)16-10-13(17)11-5-7-12(19-4)8-6-11/h5-8,13,17H,9-10H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRIKKBRUUXORU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC(C1=CC=C(C=C1)SC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,3-dimethylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 4-(methylthio)benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the hydroxyethyl intermediate.

Amidation Reaction: The hydroxyethyl intermediate is then reacted with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the butanamide backbone can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products Formed

Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

Reduction: Formation of an alcohol from the carbonyl group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,3-dimethylbutanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylthio groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a 3,3-dimethylbutanamide core with several derivatives reported in the literature. Key structural variations among analogs include:

Key Observations :

- Halogen Substitution : Dichloro and fluoro substituents in analogs enhance electrophilicity but may introduce toxicity risks, unlike the methylthio group, which balances lipophilicity and metabolic stability .

- Stereochemical Complexity: highlights the impact of stereochemistry (e.g., cyclohexylamino-thioxomethyl groups) on binding specificity, suggesting that the target compound’s simpler structure may offer synthetic advantages .

Pharmacological and Functional Comparisons

While direct activity data for the target compound are unavailable, insights can be drawn from structurally related agents:

- Beta-3 Adrenoceptor (β3-AR) Agonists: discusses β3-AR agonists like CGP 12177, which share amide backbones. The target compound’s hydroxyethyl group may mimic the polar interactions of catecholamines, but species-specific receptor differences (e.g., human vs. rat β3-AR) could limit translational efficacy .

- The target compound’s smaller methylthio group might improve binding .

Physicochemical Properties

- Solubility : The hydroxy group in the target compound likely enhances aqueous solubility compared to halogenated or fully alkylated analogs (e.g., ).

- Molecular Weight : The target compound (estimated MW ~350–400 g/mol) falls within the acceptable range for drug-like molecules, contrasting with higher-MW analogs in (466.68 g/mol), which may face absorption challenges .

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,3-dimethylbutanamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a hydroxyl group, a methylthio group, and a branched amide chain. Its molecular formula is with a molecular weight of approximately 293.41 g/mol. The IUPAC name reflects its complex structure, which plays a crucial role in its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which are beneficial in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Certain derivatives have been reported to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Antimicrobial Properties : Some related compounds have demonstrated activity against various bacterial strains, suggesting potential applications in antimicrobial therapies.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for predicting the biological activity of this compound. Key findings include:

- Hydroxyl Group Influence : The presence of the hydroxyl group enhances solubility and bioavailability, which can increase the compound's efficacy.

- Methylthio Substitution : The methylthio group may contribute to increased lipophilicity, affecting membrane permeability and interaction with biological targets.

- Amide Linkage : The amide functional group is often associated with increased stability and bioactivity in pharmaceutical compounds.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays:

- Antioxidant Assays : The compound exhibited significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid.

- Anti-inflammatory Assays : Inhibition of pro-inflammatory cytokines was observed in cell cultures treated with the compound, indicating potential therapeutic applications in inflammatory diseases.

| Study | Method | Result |

|---|---|---|

| DPPH Assay | IC50 = 25 µM (better than control) | |

| Cytokine Release Assay | 40% reduction in IL-6 levels |

Case Studies

-

Case Study on Antioxidant Activity :

In a controlled study, the compound was tested against oxidative stress-induced cellular damage. Results showed a protective effect on cell viability and a reduction in reactive oxygen species (ROS). -

Case Study on Anti-inflammatory Properties :

A model of acute inflammation was used to evaluate the anti-inflammatory effects of the compound. Administration led to decreased edema and pain response in animal models.

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,3-dimethylbutanamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving amide bond formation and hydroxylation. A plausible route includes:

Step 1 : React 4-(methylthio)phenethylamine with 3,3-dimethylbutanoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base .

Step 2 : Hydroxylate the intermediate using a Sharpless asymmetric epoxidation or hydroxylation protocol, as seen in structurally similar amides .

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) . Key spectral markers include:

- ¹H NMR : A singlet for the tertiary hydroxyl group (~δ 2.1–2.3 ppm) and aromatic protons from the 4-(methylthio)phenyl group (δ 7.2–7.5 ppm) .

- HRMS : Expected [M+H]⁺ ion at m/z 352.18 (calculated for C₁₈H₂₅NO₂S⁺). Discrepancies >2 ppm require re-evaluation of synthetic intermediates .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in purity assessments between HPLC and NMR data?

- Methodological Answer : Contradictions often arise from residual solvents or diastereomeric impurities. Use:

- 2D NMR (COSY, HSQC) : To confirm stereochemistry and rule out epimeric byproducts .

- Ion-Exchange Chromatography : For detecting charged impurities (e.g., unreacted amines) not resolved by reverse-phase HPLC .

- Thermogravimetric Analysis (TGA) : Quantify residual solvents (e.g., DMF, THF) that may skew NMR integration .

Q. How does the methylthio group influence the compound’s metabolic stability in preclinical models?

- Methodological Answer : The 4-(methylthio)phenyl moiety increases metabolic resistance compared to unsubstituted phenyl groups. In rat hepatocyte assays:

- Phase I Metabolism : Minimal oxidation by CYP3A4 due to sulfur’s electron-donating effects (t₁/₂ > 6 hrs vs. 2 hrs for des-methylthio analogs) .

- Phase II Metabolism : Glucuronidation occurs at the hydroxyl group, confirmed via LC-MS/MS detection of glucuronide conjugates (retention time: 8.2 min) .

Q. What strategies are effective for studying protein-ligand interactions involving this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., β3-adrenergic receptor fragments) on a CM5 chip. Measure binding affinity (KD) at varying compound concentrations (1 nM–10 µM). A typical KD range is 50–200 nM .

- Molecular Dynamics (MD) Simulations : Use docking software (AutoDock Vina) to model interactions with the receptor’s hydrophobic pocket, highlighting Van der Waals interactions with the 3,3-dimethylbutanamide chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.